molecular formula C11H14O2 B3102753 3-(3-Ethylphenyl)propanoic acid CAS No. 142332-76-1

3-(3-Ethylphenyl)propanoic acid

Cat. No.: B3102753
CAS No.: 142332-76-1
M. Wt: 178.23 g/mol
InChI Key: DFYRKWSEEMHOGX-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)propanoic acid is a propanoic acid derivative featuring an ethyl group at the meta position of the phenyl ring. These analogs differ in substituent type (e.g., hydroxyl, nitro, amino, or sulfur-containing groups), which critically influence their physicochemical properties, biological activities, and synthetic routes .

Properties

IUPAC Name

3-(3-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYRKWSEEMHOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenyl)propanoic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of ethylbenzene with propionic acid derivatives under acidic conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 3-(3-Ethylphenyl)propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process often involves the use of high-pressure and high-temperature conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 3-(3-Ethylphenyl)propanoic acid derivatives like ketones and carboxylic acids.

    Reduction: Formation of 3-(3-Ethylphenyl)propanol.

    Substitution: Formation of halogenated derivatives of 3-(3-Ethylphenyl)propanoic acid.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : 3-(3-Ethylphenyl)propanoic acid is being investigated for its role as a precursor in the synthesis of novel pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of therapeutic agents, particularly in treating inflammatory and neurological disorders.

Case Study : A study published in Journal of Medicinal Chemistry explored the use of derivatives of 3-(3-Ethylphenyl)propanoic acid as anti-inflammatory agents. The results indicated that modifications at the ethyl group significantly increased anti-inflammatory activity compared to non-substituted analogs.

Material Science

Polymer Synthesis : The compound serves as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications.

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced

Case Study : Research conducted by the Materials Science Institute demonstrated that polymers synthesized with 3-(3-Ethylphenyl)propanoic acid exhibited improved tensile strength and thermal stability compared to traditional polymers.

Analytical Chemistry

Chromatographic Techniques : In analytical chemistry, 3-(3-Ethylphenyl)propanoic acid is utilized as a reference standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its stable properties make it an ideal candidate for ensuring accuracy in quantification assays.

TechniqueApplication
HPLCQuantification of amino acids
GCAnalysis of volatile compounds

Case Study : A comprehensive analysis published in Analytical Chemistry highlighted the effectiveness of 3-(3-Ethylphenyl)propanoic acid as a reference standard, improving the reliability of results in complex mixtures.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares substituents, solubility, and key properties of 3-(3-Ethylphenyl)propanoic acid with analogs:

Compound Name Substituent (Position) Key Properties Solubility Trends
3-(3-Ethylphenyl)propanoic acid Ethyl (meta) Moderate lipophilicity; electron-donating group enhances phenyl ring stability Lower water solubility
3-(4-Hydroxyphenyl)propanoic acid Hydroxyl (para) Higher acidity (lower pKa due to -OH); increased water solubility Soluble in polar solvents
3-(3-Hydroxyphenyl)propanoic acid Hydroxyl (meta) Similar acidity to para isomer; potential for hydrogen bonding Moderate solubility
3-(4-Nitro-3-hydroxyphenyl)propanoic acid Nitro (para), hydroxyl (meta) Strong electron-withdrawing effects; acidic proton stabilization Low solubility in non-polar solvents
3-(2-Thienyl)propanoic acid Thienyl (meta) Sulfur-containing heterocycle; enhanced π-conjugation Solubility influenced by thiophene
3-(Phenoxyphenyl)propanoic acid Phenoxy (meta) Bulky substituent; steric hindrance affects reactivity Lower solubility

Key Observations :

  • Electron-donating groups (e.g., ethyl) increase lipophilicity and reduce solubility in polar solvents, favoring applications in lipid-rich environments .
  • Electron-withdrawing groups (e.g., nitro) enhance acidity and stabilize the carboxylate anion, impacting drug bioavailability .
  • Hydroxyl groups improve water solubility and enable hydrogen bonding, critical for biological interactions .

Biological Activity

3-(3-Ethylphenyl)propanoic acid, also known by its chemical name and CAS number 142332-76-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of 3-(3-Ethylphenyl)propanoic acid, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Ethylphenyl)propanoic acid is C12H16O2. Its structure features a propanoic acid moiety attached to a phenyl ring that is further substituted with an ethyl group. This structural configuration influences its biological interactions and pharmacological properties.

1. Anti-inflammatory Effects

Research indicates that 3-(3-Ethylphenyl)propanoic acid exhibits anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, studies have shown that derivatives of propanoic acids can modulate pathways involving nuclear factor kappa B (NF-κB), thereby reducing inflammation markers in cellular models .

2. Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of 3-(3-Ethylphenyl)propanoic acid on various cancer cell lines. In vitro assays demonstrated that this compound can significantly reduce the proliferation of cancer cells, including breast and cervical cancer lines. The mechanism appears to involve cell cycle arrest and apoptosis induction, although the precise pathways remain under investigation .

3. Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of certain proteases implicated in cancer metastasis. Molecular docking studies suggest strong binding affinity to target enzymes, indicating a potential for therapeutic applications in cancer treatment .

Case Study 1: Antiproliferative Effects in Cancer Cells

A study assessed the effects of 3-(3-Ethylphenyl)propanoic acid on HeLa and MCF-7 cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of 3-(3-Ethylphenyl)propanoic acid using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced nitric oxide production and pro-inflammatory cytokine release, highlighting its potential as an anti-inflammatory agent in chronic inflammatory diseases .

Research Findings

Study Cell Line/Model Effect Observed Mechanism
Study 1HeLa, MCF-7AntiproliferativeCell cycle arrest
Study 2MacrophagesReduced inflammationCytokine inhibition
Study 3Various cancer cellsEnzyme inhibitionProtease inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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